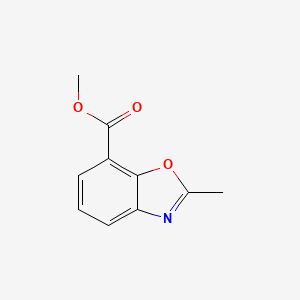

Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate

Description

Properties

IUPAC Name |

methyl 2-methyl-1,3-benzoxazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-6-11-8-5-3-4-7(9(8)14-6)10(12)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGKYABHRCSYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2O1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate typically involves the condensation of 2-aminophenol with an appropriate carboxylic acid derivative. One common method is the reaction of 2-aminophenol with methyl 2-methylbenzoate in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as metal catalysts or ionic liquids can be employed to optimize the reaction conditions and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized benzoxazole derivatives .

Scientific Research Applications

Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, the compound induces apoptosis by increasing intracellular reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Substituent and Functional Group Comparisons

Key Observations :

- Positional Isomerism : Substitution at C5 vs. C7 (e.g., ’s 5-carboxylates) alters electronic distribution and intermolecular interactions. The 7-carboxylate in the target compound may improve steric accessibility for reactions compared to 5-substituted analogues .

- Functional Groups : Hydroxy (C6) and chloromethyl (C2) substituents introduce hydrogen bonding or reactive sites absent in the methyl-substituted target compound .

Core Heterocycle Modifications

Table 2: Heterocycle and Heteroatom Comparisons

Key Observations :

Biological Activity

Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a bicyclic structure that includes a benzoxazole ring, characterized by the molecular formula . The presence of a carboxylate group at the 7-position enhances its solubility and biological activity compared to related compounds.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Antifungal Properties : It shows potential against several fungal pathogens, suggesting its utility in treating fungal infections.

- Anticancer Effects : Research indicates that it may inhibit cancer cell proliferation, particularly in colorectal carcinoma cells. Its mechanism involves inducing apoptosis through specific signaling pathways .

- Neuroprotective Effects : The compound has been shown to modulate inflammatory responses in neural cells, indicating potential applications in neuroprotection.

The biological activity of this compound is attributed to its interaction with various biomolecules:

- Enzyme Inhibition : It has been reported to inhibit enzymes such as HIV-reverse transcriptase, crucial for viral replication, highlighting its antiviral potential.

- Modulation of Signaling Pathways : The compound influences several biochemical pathways that regulate cellular processes, including apoptosis and inflammation .

Comparative Analysis with Related Compounds

A comparative analysis with other benzoxazole derivatives reveals the unique properties of this compound:

| Compound Name | Molecular Formula | Notable Activities |

|---|---|---|

| This compound | C₁₀H₉N O₃ | Antimicrobial, anticancer |

| 2-Methyl-1,3-benzoxazole-7-carboxylic acid | C₉H₇N O₃ | Antifungal, anti-inflammatory |

| 2-Methylbenzoxazole | C₉H₇N O | Antimicrobial |

| 5-Methylbenzoxazole | C₉H₇N O | Anticancer |

The unique carboxylate functional group at the 7-position enhances the compound's solubility and biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.

- Anticancer Mechanism : In vitro studies indicated that this compound could induce apoptosis in colorectal cancer cells through the activation of caspase pathways, providing insights into its anticancer mechanisms.

- Neuroprotective Studies : Research highlighted its ability to reduce neuroinflammation in models of neurodegenerative diseases, suggesting therapeutic potential for conditions like Alzheimer's disease.

Q & A

Q. What are the standard synthetic routes for preparing Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate?

The compound can be synthesized via condensation reactions. A common method involves reacting 2-amino-4-hydroxybenzoic acid derivatives with methyl-substituted carboxylic acid precursors under acidic conditions. For example, methyl 3-amino-4-hydroxybenzoate (or analogous substrates) can react with methylmalonyl chloride or similar reagents to form the benzoxazole core. Refluxing in polyphosphoric acid (PPA) or using dehydrating agents like POCl₃ facilitates cyclization . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (>70%) and purity.

Q. How is the structural integrity of this compound confirmed?

Key analytical techniques include:

- NMR Spectroscopy : and NMR to verify substituent positions (e.g., methyl at position 2, ester at position 7).

- IR Spectroscopy : Peaks near 1720 cm confirm the carbonyl group of the ester.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., calculated m/z for : 205.0739) .

Q. What are the primary biological assays used to evaluate this compound?

Initial screening includes:

- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases to identify mechanistic pathways .

Advanced Research Questions

Q. How can substituent effects at the 2-methyl and 7-carboxylate positions be systematically studied for Structure-Activity Relationship (SAR) analysis?

- Synthetic Modifications : Replace the 2-methyl group with bulkier alkyl/aryl groups (e.g., ethyl, isopropyl) to study steric effects.

- Ester Hydrolysis : Convert the 7-carboxylate to free carboxylic acid or amide derivatives to assess polarity impacts.

- Biological Testing : Compare IC values across derivatives in enzyme inhibition assays (e.g., COX-2 or EGFR kinases). Statistical tools like ANOVA identify significant trends .

Q. What advanced crystallographic methods are suitable for resolving structural ambiguities in this compound?

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement, ensuring R-factor < 0.05.

- Twinned Data Handling : For challenging crystals, employ SHELXD/SHELXE for structure solution and Olex2 for visualization. Validate hydrogen bonding and π-π stacking interactions .

Q. How can impurities (e.g., desmethyl or hydrolyzed byproducts) be quantified during synthesis?

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm.

- Calibration Curves : Prepare standards for desmethyl impurity (retention time ~12.5 min) and quantify limit of detection (LOD < 0.1%).

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to minimize byproduct formation .

Q. What computational approaches predict the metabolic fate of this compound?

- In Silico Tools : Use SwissADME to predict CYP450-mediated oxidation sites (e.g., methyl group hydroxylation).

- Molecular Docking : Simulate interactions with metabolic enzymes (e.g., CYP3A4) using AutoDock Vina.

- Metabolite Identification : Validate predictions via LC-MS/MS in hepatocyte incubation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.